molecular formula C13H13Cl2N3O2S B3119467 N-[4-(3,4-dichlorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine CAS No. 251307-31-0

N-[4-(3,4-dichlorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine

Cat. No. B3119467
CAS RN: 251307-31-0
M. Wt: 346.2 g/mol
InChI Key: WJTRNRNRLVBZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-dichlorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine is a chemical compound with the molecular formula C15H18Cl2N4O2S. It is commonly known as DMS-53 and is a potent inhibitor of protein kinase D (PKD) enzymes. PKD enzymes are involved in several cellular processes, including cell growth, differentiation, and survival. DMS-53 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.

Scientific Research Applications

Chemical Modifications and Applications

Xylan Derivatives and Application Potential : Research on xylan, a biopolymer, has shown promise for the development of ethers and esters with specific properties through chemical modification, including reactions involving dimethyl sulfoxide, which shares a functional similarity with the query compound in terms of its sulfur-containing group. These modifications have led to the creation of xylan esters potentially useful for drug delivery applications and as antimicrobial agents, demonstrating the versatility of chemically modified biopolymers in scientific research and their potential industrial applications (Petzold-Welcke et al., 2014).

Environmental and Health Impact Studies

Nitrosamines and Water : The presence of nitrosamines, such as N-nitrosodimethylamine (NDMA), in water and their formation mechanisms highlight the importance of understanding chemical interactions in the aquatic environment, which can have significant implications for consumer health. This underscores the need for monitoring and mitigating the environmental impact of chemical compounds, including those structurally related to the query compound (Nawrocki & Andrzejewski, 2011).

Advanced Material Development

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials : The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems, akin to the structural complexity of the query compound, showcases the development of novel materials with potential applications in optoelectronics. These materials could be utilized in organic light-emitting diodes (OLEDs) and as sensors, highlighting the intersection of organic chemistry and material science for technological advancements (Lipunova et al., 2018).

Biologically Significant Applications

Biologically Significant Pyrimidine Appended Optical Sensors : Pyrimidine derivatives, which are structurally related to the query compound, have been utilized as optical sensors due to their ability to form coordination and hydrogen bonds. This demonstrates the potential of pyrimidine-based compounds in developing sensing materials for biological and medicinal applications, further emphasizing the versatility of such compounds in scientific research (Jindal & Kaur, 2021).

properties

IUPAC Name

4-(3,4-dichlorophenyl)-N,N-dimethyl-5-methylsulfonylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2S/c1-18(2)13-16-7-11(21(3,19)20)12(17-13)8-4-5-9(14)10(15)6-8/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTRNRNRLVBZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-(3,4-dichlorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine
Reactant of Route 2
N-[4-(3,4-dichlorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine
Reactant of Route 3
Reactant of Route 3
N-[4-(3,4-dichlorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine
Reactant of Route 4
Reactant of Route 4
N-[4-(3,4-dichlorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine
Reactant of Route 5
Reactant of Route 5
N-[4-(3,4-dichlorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine
Reactant of Route 6
N-[4-(3,4-dichlorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.